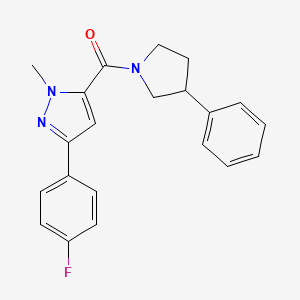![molecular formula C20H21FN4O B6505313 N-cyclopropyl-3-(4-fluorophenyl)-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1396868-96-4](/img/structure/B6505313.png)
N-cyclopropyl-3-(4-fluorophenyl)-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-3-(4-fluorophenyl)-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H21FN4O and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-cyclopropyl-3-(4-fluorophenyl)-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-5-carboxamide is 352.16993947 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-cyclopropyl-3-(4-fluorophenyl)-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-3-(4-fluorophenyl)-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
The pyrazole ring system in this compound has been associated with antitumor activity. Researchers have explored its potential as an anticancer agent, particularly in leukemia, lymphoma, and myelofibrosis. The compound’s mechanism of action may involve inhibiting specific cellular pathways or interfering with tumor growth .
Antimicrobial Activity
Pyrrole-containing compounds often exhibit antibacterial and antifungal properties. This specific molecule could be investigated for its effectiveness against various pathogens. Its structural features may allow it to interact with microbial enzymes or cell membranes, leading to potential therapeutic applications .
Anti-Inflammatory Effects
Given the diverse nature of pyrrole-based compounds, it’s worth exploring whether this molecule has anti-inflammatory properties. Inflammation plays a crucial role in various diseases, and compounds that modulate inflammatory responses are valuable for drug development .
Antiviral Potential
Pyrroles have been studied as inhibitors of reverse transcriptase (e.g., HIV-1) and cellular DNA polymerases. Investigating whether this compound can interfere with viral replication could provide insights into its antiviral activity .
β-Adrenergic Antagonism
The compound’s structure may allow it to interact with β-adrenergic receptors. Researchers could explore its potential as a β-adrenergic antagonist, which could have implications in cardiovascular and respiratory disorders .
Anxiolytic Properties
Pyrrole-containing analogs have been associated with anxiolytic effects. Investigating whether this compound affects neurotransmitter systems related to anxiety could be relevant for mental health research .
Other Therapeutic Applications
Beyond the mentioned fields, researchers should explore additional therapeutic applications. For instance, pyrrole derivatives have been investigated for their potential in treating metabolic disorders, neurodegenerative diseases, and more .
Propiedades
IUPAC Name |
N-cyclopropyl-5-(4-fluorophenyl)-2-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c1-23-11-3-4-17(23)13-25(16-9-10-16)20(26)19-12-18(22-24(19)2)14-5-7-15(21)8-6-14/h3-8,11-12,16H,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAFAEPPEBOJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-(4-fluorophenyl)-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-2-{[1-(pyridine-3-sulfonyl)azetidin-3-yl]oxy}-1,3-benzothiazole](/img/structure/B6505237.png)
![N-(butan-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6505243.png)
![2-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B6505256.png)

![4-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6505267.png)
![1-(2-phenoxyethyl)-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B6505268.png)
![N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-(trifluoromethoxy)benzamide](/img/structure/B6505279.png)
![4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6505285.png)
![3-(4-fluorophenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6505286.png)
![N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6505293.png)
![N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B6505321.png)
![N-(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6505331.png)
![5-cyclopropyl-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B6505336.png)
![N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6505340.png)